molecular formula C9H7BrN2 B040036 8-Bromoquinolin-5-amine CAS No. 116632-58-7

8-Bromoquinolin-5-amine

Cat. No. B040036
M. Wt: 223.07 g/mol
InChI Key: UNFYSPONYGTMNH-UHFFFAOYSA-N
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Patent
US06479436B1

Procedure details

0.60 g of concentrated hydrochloric acid was added dropwise to a mixture of 0.70 g of 5-amino-8-bromoquinoline and 3.15 ml of acetic acid, and the mixture was stirred for 1 hour at room temperature. At 0-5° C., 0.22 g of sodium nitrite in 0.45 ml of water were then added, and the mixture was stirred for 1 hour. After the addition of 20 mg of urea in 0.16 ml of water, stirring was continued at 0-5° C. for a further hour. This solution is added to a two-phase system of toluene/copper(I) cyanide solution which was prepared as follows: a solution of 0.79 g of copper(II) sulfate in 2.2 ml of water was added dropwise to a solution of 1.06 g of 10% strength ammonia solution and 0.77 g of sodium cyanide, and 6 ml of toluene were added to this mixture to form a lower layer. After stirring for 1 hour at room temperature, insoluble particles were filtered off and the solution was extracted with ethyl acetate. The organic phase was dried and the solvent was removed under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
3.15 mL
Type
solvent
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Name
Quantity
0.45 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.16 mL
Type
solvent
Reaction Step Four
Name
toluene copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[CH:12]=[CH:11][C:10]([Br:13])=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.N([O-])=O.[Na+].[NH2:18][C:19](N)=O.C1(C)C=CC=CC=1.[Cu]C#N.N.[C-]#N.[Na+]>O.S([O-])([O-])(=O)=O.[Cu+2].C1(C)C=CC=CC=1.C(O)(=O)C>[Br:13][C:10]1[CH:11]=[CH:12][C:3]([C:19]#[N:18])=[C:4]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:5]2 |f:2.3,5.6,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0.77 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2.2 mL
Type
solvent
Smiles
O
Name
Quantity
0.79 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
Cl
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=C2C=CC=NC2=C(C=C1)Br
Name
Quantity
3.15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.45 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.16 mL
Type
solvent
Smiles
O
Step Five
Name
toluene copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.[Cu]C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 0-5° C. for a further hour
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
were added to this mixture
CUSTOM
Type
CUSTOM
Details
to form a lower layer
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
insoluble particles were filtered off
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=CC(=C2C=CC=NC12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.